N'-(3-Chlorophenyl)-N,N-diphenylurea
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Overview
Description
N’-(3-Chlorophenyl)-N,N-diphenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a 3-chlorophenyl group and two phenyl groups attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Chlorophenyl)-N,N-diphenylurea typically involves the reaction of 3-chloroaniline with diphenylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 2-4 hours
The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of N’-(3-Chlorophenyl)-N,N-diphenylurea can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Chlorophenyl)-N,N-diphenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized phenyl groups
Reduction: Formation of amine derivatives
Substitution: Formation of substituted urea derivatives
Scientific Research Applications
N’-(3-Chlorophenyl)-N,N-diphenylurea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N’-(3-Chlorophenyl)-N,N-diphenylurea involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)-N’-phenylurea
- N-(3-Chlorophenyl)-N,N-dimethylurea
- N-(3-Chlorophenyl)-N’-benzylurea
Uniqueness
N’-(3-Chlorophenyl)-N,N-diphenylurea is unique due to the presence of two phenyl groups attached to the urea moiety, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to other similar compounds. Additionally, the 3-chlorophenyl group provides specific electronic and steric effects that influence its interaction with molecular targets.
Properties
CAS No. |
618444-20-5 |
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Molecular Formula |
C19H15ClN2O |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1,1-diphenylurea |
InChI |
InChI=1S/C19H15ClN2O/c20-15-8-7-9-16(14-15)21-19(23)22(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,(H,21,23) |
InChI Key |
GFXBXRNKFBNOAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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